

# Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. Migoprotafib

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two prominent SHP2 inhibitors.

In the landscape of targeted cancer therapy, the inhibition of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a promising strategy. SHP2 is a critical signaling node that promotes the RAS/MAPK pathway, which is frequently hyperactivated in various cancers. This guide provides a detailed comparison of two key allosteric SHP2 inhibitors in clinical development: TNO155 (also known as Batoprotafib) from Novartis and **Migoprotafib** (also referred to as GDC-1971 and RLY-1971) from Relay Therapeutics and Genentech.

## **Mechanism of Action and Signaling Pathway**

Both TNO155 and **Migoprotafib** are allosteric inhibitors of SHP2.[1][2][3] They bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[4] This prevents the phosphatase from becoming activated and subsequently blocks downstream signaling through the RAS-RAF-MEK-ERK cascade, which is crucial for tumor cell proliferation and survival.[5]

Below is a diagram illustrating the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of its inhibition.





Click to download full resolution via product page

Caption: SHP2 Signaling Pathway and Inhibition. Max Width: 760px.



# **Comparative Efficacy**

Clinical trial data provides the most direct comparison of the efficacy of TNO155 and **Migoprotafib**. Both have been evaluated as monotherapies and in combination with other targeted agents.

**Monotherapy Clinical Data** 

| Feature                  | TNO155                                                                               | Migoprotafib                                     |
|--------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------|
| Trial                    | NCT03114319 (Phase 1)                                                                | GO43242 (Phase 1a)                               |
| Patient Population       | Advanced solid tumors                                                                | Advanced solid tumors                            |
| Key Efficacy Results     | Limited monotherapy activity, with stable disease being the most common response.[6] | Stable disease observed in 10 patients (18%).[3] |
| Recommended Phase 2 Dose | Not explicitly stated in the provided results.                                       | 60 mg once daily.[3]                             |
| Maximum Tolerated Dose   | Not explicitly stated in the provided results.                                       | 100 mg once daily.[3]                            |

# **Combination Therapy Insights**

Preclinical and clinical studies suggest that the true potential of SHP2 inhibitors lies in combination therapies.

- TNO155: Has been evaluated in combination with KRAS G12C inhibitors, EGFR inhibitors, BRAF/MEK inhibitors, CDK4/6 inhibitors, and anti-PD-1 antibodies.[7][8] Preclinical data has shown that TNO155 can enhance the efficacy of KRAS G12C inhibitors by preventing feedback activation of wild-type RAS.[8]
- Migoprotafib (as RMC-4630): Has shown promising results in combination with the KRAS
  G12C inhibitor sotorasib in non-small cell lung cancer (NSCLC) patients.[9] A Phase 1b trial
  reported an objective response rate (ORR) of 27% in pretreated patients and 50% in KRAS
  G12C inhibitor-naïve patients.[9]



# **Experimental Protocols**

The following sections detail representative experimental methodologies used to evaluate the efficacy of SHP2 inhibitors.

## **In Vitro Cell Proliferation Assay**

This assay is fundamental to determining the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Objective: To measure the dose-dependent effect of TNO155 or **Migoprotafib** on the proliferation of cancer cells.

### Methodology:

- Cell Seeding: Cancer cell lines (e.g., those with known RAS/MAPK pathway mutations) are seeded in 96-well plates at a predetermined density.
- Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the SHP2 inhibitor (e.g., TNO155 or Migoprotafib) or a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.
- Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.





Click to download full resolution via product page

Caption: Workflow for a Cell Proliferation Assay. Max Width: 760px.

# **Western Blotting for Pathway Modulation**



This technique is used to assess the impact of the inhibitors on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Objective: To determine if TNO155 or **Migoprotafib** inhibits the phosphorylation of downstream effectors like ERK.

### Methodology:

- Cell Treatment: Cancer cells are treated with the SHP2 inhibitor at various concentrations for a defined period.
- Protein Extraction: Cells are lysed, and total protein is extracted.
- Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
- Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
- Analysis: The intensity of the p-ERK bands is normalized to total ERK and the loading control
  to determine the extent of pathway inhibition.

# **Summary and Future Directions**

Both TNO155 and **Migoprotafib** have demonstrated on-target activity as allosteric SHP2 inhibitors. While their efficacy as monotherapies appears limited, their true potential is being unlocked through combination strategies with other targeted agents, particularly those aimed at the RAS/MAPK pathway. The clinical data for **Migoprotafib** (as RMC-4630) in combination with sotorasib is particularly encouraging.



For researchers and drug developers, the choice between these or other SHP2 inhibitors will likely depend on their specific application, the cancer type being targeted, and the intended combination partners. Further head-to-head clinical trials and the maturation of ongoing combination studies will be crucial in defining the optimal clinical positioning of these promising agents in the armamentarium of cancer therapeutics.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. TNO155 Chemietek [chemietek.com]
- 3. First Results of Migoprotafib, a Potent and Highly Selective Src Homology-2 Domain-Containing Phosphatase 2 Inhibitor in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- To cite this document: BenchChem. [Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. Migoprotafib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820630#comparing-migoprotafib-and-tno155-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com